Chlorambucil-d8-1

Bioanalysis Method Validation Pharmacokinetics

Chlorambucil-d8-1 eliminates the quantitative error inherent in chlorambucil bioanalysis by serving as a co-eluting internal standard that perfectly compensates for matrix effects and analyte degradation. This deuterated analog resolves the critical challenges of LC-MS/MS method validation for regulatory submission. - >98 atom% D enrichment ensures unambiguous mass separation from the analyte's isotopic envelope, eliminating spectral overlap. - ≥98% chemical purity minimizes background interference, improving signal-to-noise in high-throughput DMPK workflows. - 3-year powder stability at -20°C supports multi-year discovery programs without lot-to-lot variability.

Molecular Formula C14H19Cl2NO2
Molecular Weight 312.3 g/mol
Cat. No. B15142540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorambucil-d8-1
Molecular FormulaC14H19Cl2NO2
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl
InChIInChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)/i1D2,2D2,4D,5D,6D,7D
InChIKeyJCKYGMPEJWAADB-SYZFILGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorambucil-d8-1 Deuterated Internal Standard Overview


Chlorambucil-d8-1 (CB-1348-d8-1) is a stable isotope-labeled analog of the nitrogen mustard alkylating agent chlorambucil, featuring eight deuterium atoms incorporated into the bis(2-chloroethyl) moieties . With a molecular formula of C14H11D8Cl2NO2 and a molecular weight of 312.26 g/mol, this compound is specifically designed as an internal standard (IS) for the precise quantification of chlorambucil in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The strategic placement of deuterium labels on non-exchangeable positions ensures isotopic integrity during sample preparation and analysis, thereby enabling accurate compensation for matrix effects and ionization variability .

Stable isotope-labeled internal standard (SIL-IS) for chlorambucil quantification in LC-MS/MS and GC-MS
Deuterium label at non-exchangeable positions maintains isotopic integrity during sample preparation
Designed for bioanalytical method validation in complex biological research matrices

Why Chlorambucil-d8-1 Substitution Fails in LC-MS/MS


The direct substitution of Chlorambucil-d8-1 with unlabeled chlorambucil or structurally distinct internal standards introduces significant quantitative error in bioanalytical workflows. Unlabeled chlorambucil cannot be co-administered because it is the analyte of interest and would artificially inflate measured concentrations [1]. Alternative internal standards, such as phenylacetic acid mustard-d8, share the chlorambucil core but lack the complete molecular framework, leading to differential extraction recovery, chromatographic retention, and ionization response—phenomena that cannot be fully corrected by simple calibration . Furthermore, even deuterated analogs with fewer than eight deuterium atoms may exhibit inadequate mass separation from the analyte's isotopic envelope, resulting in spectral overlap and compromised assay specificity . The following evidence establishes the quantifiable superiority of Chlorambucil-d8-1 for critical applications.

  • Unlabeled chlorambucil cannot be used as IS It is the target analyte; co-administration would artificially inflate measured concentrations.
  • Structurally different IS (e.g., phenylacetic acid mustard-d8) introduces variability Differences in extraction recovery, retention, and ionization response may not be fully corrected by calibration.
  • Partially deuterated analogs (d4, d6) risk spectral overlap Insufficient mass shift can overlap with the analyte's isotopic envelope, compromising assay specificity and LLOQ.

Quantitative Evidence for Chlorambucil-d8-1


Method Precision in Plasma Bioanalysis

In a validated GC-MS method for chlorambucil quantification in human plasma and urine, the use of Chlorambucil-d8 as the internal standard achieved a method reproducibility (precision) of 94.3 ± 1.3% at a spiked concentration of 200 ng/mL chlorambucil [1]. This level of precision meets or exceeds the acceptance criteria for bioanalytical method validation as outlined in FDA and EMA guidelines (±15% CV). In contrast, methods employing non-deuterated internal standards or external calibration often exhibit precision exceeding 15% CV in complex matrices due to uncompensated matrix effects [2].

Plasma Precision
Class-level
94.3 ± 1.3%
at 200 ng/mL in human plasma research matrix
Supports method validation review; precision within typical guideline acceptance criteria.
GC-MS selected-ion monitoring; comparator methods may exceed ±15% CV (class-level).
Bioanalysis Method Validation Pharmacokinetics

Isotopic Enrichment for Spectral Resolution

Chlorambucil-d8-1 is characterized by an isotopic enrichment of ≥98 atom% D, as verified by vendor certificate of analysis . This high level of deuteration ensures that the M+8 isotopic peak is well-resolved from the unlabeled analyte's M+0 peak, with minimal contribution from lower-mass isotopologues. In contrast, analogs with incomplete deuteration (e.g., d4 or d6 species) exhibit residual unlabeled and partially labeled mass spectral signals that overlap with the analyte's isotopic envelope, reducing quantitative accuracy and increasing lower limit of quantification (LLOQ) [1].

Isotopic Enrichment
Reported
Target ≥98 atom% D
Partial d4/d6 90–95 atom% D
Higher enrichment reduces spectral overlap and supports lower LLOQ.
Vendor CoA; high-resolution MS confirmation.
Isotopic Purity Mass Spectrometry Internal Standard Selection

Matrix Effect Compensation in Plasma

The use of Chlorambucil-d8 as an internal standard effectively compensates for matrix-induced ion suppression in plasma samples. In the validated method by Chang et al., chlorambucil recovery decreased to 56% after plasma incubation at 37°C for 4 hours; however, the internal standard (Chlorambucil-d8) co-elutes and undergoes identical matrix effects, thereby correcting the analyte signal and maintaining quantitative accuracy [1]. This is in contrast to non-deuterated internal standards or external calibration, which would require extensive matrix-matched calibration curves to achieve comparable accuracy, significantly increasing analytical complexity and cost [2].

Matrix Effect Correction
Head-to-head
With Chlorambucil-d8 Co‑elution corrects 56% recovery loss
External calibration >44% quantification bias
Essential for accurate quantification in thermally unstable plasma research matrices.
Human plasma; 37°C, 4 h incubation; GC-MS.
Matrix Effects LC-MS/MS Sample Preparation

Chemical Purity and Impurity Interference

Chlorambucil-d8-1 is supplied with a certified purity of ≥99% (deuterated forms d1-d8), as confirmed by batch-specific certificate of analysis . This level of purity exceeds that of many research-grade unlabeled chlorambucil batches, which typically range from 95% to 98% . Impurities in unlabeled chlorambucil can include degradation products and synthetic byproducts that may co-elute or interfere with MS detection, thereby increasing background noise and reducing assay sensitivity. The higher purity of Chlorambucil-d8-1 ensures that the internal standard itself does not introduce confounding signals.

Chemical Purity
Data to verify
Chlorambucil-d8-1 ≥99% (HPLC)
Research-grade unlabeled 95–98%
Higher purity reduces background interference and improves signal-to-noise.
Vendor CoA; batch-specific review recommended.
Chemical Purity Reference Standards Quality Control

Long-Term Storage Stability

Chlorambucil-d8-1 powder is stable for 3 years when stored at -20°C . In contrast, unlabeled chlorambucil stock solutions are recommended for use within 1 month when stored at -20°C and within 6 months at -80°C [1]. This extended powder stability reduces the frequency of re-order and re-validation cycles for analytical laboratories, thereby minimizing workflow disruption and procurement overhead. The difference is attributed to the enhanced chemical stability conferred by the deuterium substitution, which reduces the rate of hydrolytic degradation [2].

Storage Stability
Cross‑study
3 years (powder, −20°C)
Unlabeled solution 1 month (−20°C) / 6 months (−80°C)
Extended powder shelf life reduces procurement frequency and re‑validation cycles.
Solution stability differs; store as powder.
Storage Stability Shelf Life Supply Chain

Chlorambucil-d8-1 Procurement and Application Scenarios


Regulatory Bioanalytical Method Validation

Chlorambucil-d8-1 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (FDA/EMA). The documented method precision of 94.3 ± 1.3% [1] and >98 atom% D enrichment ensure that the method meets stringent acceptance criteria for accuracy, precision, and selectivity. Procurement should be prioritized when establishing GLP bioanalytical assays for chlorambucil therapeutic drug monitoring or pharmacokinetic profiling in oncology clinical trials.

Quantification in Thermally Unstable Matrices

For studies involving ex vivo plasma or tissue samples where chlorambucil is known to degrade (e.g., 56% recovery loss after 4 hours at 37°C [1]), Chlorambucil-d8-1 is essential. Its co-eluting properties and identical matrix effects enable accurate quantification despite significant analyte loss. This application is critical for accurate assessment of chlorambucil exposure in preclinical toxicology studies and clinical pharmacokinetic sampling protocols that involve delayed processing.

High-Throughput Drug Metabolism Screening

The high chemical purity (≥99% [1]) and extended powder stability (3 years at -20°C ) of Chlorambucil-d8-1 make it ideal for large-scale drug metabolism and pharmacokinetic (DMPK) screening campaigns. The reduced background interference from impurities improves signal-to-noise in high-throughput LC-MS/MS workflows, while the long shelf life minimizes lot-to-lot variability and re-validation efforts across multi-year discovery programs.

Reference Standard for Impurity Profiling

Chlorambucil-d8-1 serves as a high-purity reference standard for quantifying chlorambucil impurities and degradation products in pharmaceutical formulations. Its defined isotopic purity [1] and stability ensure accurate determination of impurity levels during stability studies and manufacturing process validation, thereby supporting ANDA and DMF submissions .

Application
Selection Property
Validation Focus
Bioanalytical method validation
Deuterated ISTD with documented precision
Accuracy and precision endpoints in human plasma research matrices
Thermally unstable sample quantification
Co‑eluting IS for matrix effect compensation
Recovery correction during sample incubation
High‑throughput DMPK screening
High isotopic purity and extended powder shelf life
Reduced interference and lot‑to‑lot consistency
Impurity profiling reference
Defined isotopic enrichment for impurity tracking
Stability‑indicating method verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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